2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid
Description
2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that contains both oxazole and carboxylic acid functional groups
Properties
Molecular Formula |
C10H5Cl2NO3 |
|---|---|
Molecular Weight |
258.05 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO3/c11-5-1-2-7(12)6(3-5)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) |
InChI Key |
ZDNLCVYNGURAQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=CO2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dichlorobenzoyl chloride with glycine in the presence of a base to form the oxazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted oxazole derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Overview
2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid is a chemical compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive examination of its scientific research applications, including its biological activities, mechanisms of action, and comparative analysis with similar compounds.
Biological Activities
Research indicates that 2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its structural features suggest potential antifungal properties as well.
- Anticancer Activity : Preliminary studies indicate cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7) and lung cancer. The oxazole ring is often associated with anticancer activity due to its ability to interfere with cellular proliferation mechanisms.
- Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties linked to compounds within the oxazole class. The dichlorophenyl group may enhance this activity by modulating inflammatory pathways.
Case Studies
Several studies have explored the biological activity of oxazole derivatives:
- Study on Antimicrobial Properties : Research demonstrated that derivatives similar to this compound exhibited significant activity against drug-resistant bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
- Cytotoxicity Evaluation : In vitro assays revealed that this compound showed cytotoxicity against various cancer cell lines with IC50 values indicating effective growth inhibition. Further investigations are needed to elucidate the exact molecular mechanisms involved.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(2,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid: Similar structure but with a benzoxazole ring instead of an oxazole ring.
5-(2,5-Dichlorophenyl)-2-furoic acid: Contains a furan ring instead of an oxazole ring.
Uniqueness: 2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid is a compound belonging to the oxazole class, characterized by its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C10H5Cl2NO3 and a molecular weight of approximately 272.08 g/mol. It features a dichlorophenyl group at the 2-position and a carboxylic acid functional group at the 4-position, contributing to its acidity and potential biological activity. The melting point of this compound ranges from 221 °C to 225 °C, indicating its stability as a solid at room temperature.
The biological activity of 2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit serine acetyltransferase (SAT), which is crucial in cysteine biosynthesis and has implications in antibiotic resistance .
- Apoptotic Pathways : Research indicates that it can activate apoptotic pathways in cancer cells by increasing p53 expression levels and caspase-3 cleavage, leading to programmed cell death .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against biofilm-forming bacteria such as Staphylococcus aureus.
Anticancer Activity
The anticancer properties of 2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid have been evaluated in various studies. Here are some key findings:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 0.65 | Induction of apoptosis via p53 activation |
| Study B | PANC-1 (pancreatic cancer) | 23 | Inhibition of biofilm formation |
| Study C | HeLa (cervical cancer) | 2.41 | Caspase activation leading to apoptosis |
These findings demonstrate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
In addition to anticancer effects, the compound also shows promise in antimicrobial applications:
| Bacterial Strain | Biofilm Inhibition (%) at 250 µg/mL |
|---|---|
| Staphylococcus aureus | 76% |
This data indicates that 2-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid can effectively inhibit biofilm formation in pathogenic bacteria, which is critical for developing new antibacterial therapies .
Case Studies
Several case studies illustrate the compound's potential in drug development:
- Antibacterial Development : A study focused on synthesizing derivatives of oxazole compounds found that modifications to the oxazole ring could enhance antibacterial activity against resistant strains of bacteria.
- Cancer Therapeutics : Research exploring the structure-activity relationship (SAR) of oxazole derivatives indicated that specific substitutions on the phenyl ring significantly influenced their anticancer potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
